

Unveiling the Structure of Ivermectin B1a Monosaccharide: A Technical Guide

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Compound of Interest		
Compound Name:	Ivermectin B1 monosaccharide	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical structure elucidation of Ivermectin B1a monosaccharide, a key derivative of the broad-spectrum antiparasitic agent, Ivermectin B1a. This document provides a comprehensive overview of the analytical techniques and experimental protocols employed to determine the precise molecular architecture of this compound, presenting quantitative data in a clear, comparative format.

Introduction

Ivermectin B1a is a macrocyclic lactone renowned for its potent anthelmintic properties. Its biological activity is intrinsically linked to its complex molecular structure, which includes a disaccharide moiety attached to the aglycone backbone. The selective hydrolysis of the terminal oleandrose unit results in the formation of Ivermectin B1a monosaccharide. Understanding the precise chemical structure of this monosaccharide is crucial for structure-activity relationship (SAR) studies, the identification of metabolites and degradation products, and the development of new, more effective derivatives.

The structural elucidation of Ivermectin B1a monosaccharide primarily relies on a combination of advanced spectroscopic techniques, principally Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). This guide will delve into the specific experimental methodologies and the interpretation of the data obtained from these powerful analytical tools.



Physicochemical Properties

A summary of the key physicochemical properties of Ivermectin B1a monosaccharide is presented in the table below.

Property	Value	Source
Molecular Formula	C41H62O11	INVALID-LINK
Molecular Weight	730.9 g/mol	INVALID-LINK
IUPAC Name	(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R)-6'- [(2S)-butan-2-yl]-21,24- dihydroxy-12- [(2R,4S,5S,6S)-5-hydroxy-4- methoxy-6-methyloxan-2- yl]oxy-5',11,13,22- tetramethylspiro[3,7,19- trioxatetracyclo[15.6.1.14,8.02 0,24]pentacosa-10,14,16,22- tetraene-6,2'-oxane]-2-one	INVALID-LINK

Experimental Protocols for Structural Elucidation

The definitive identification of Ivermectin B1a monosaccharide, often observed as a primary degradation product (termed DP-1 in some studies), is achieved through a combination of liquid chromatography, high-resolution mass spectrometry, and one- and two-dimensional nuclear magnetic resonance spectroscopy.[1]

Generation and Isolation of Ivermectin B1a Monosaccharide

Ivermectin B1a monosaccharide can be generated through controlled acidic hydrolysis of Ivermectin B1a.[1]

Protocol for Generation:



- Dissolve approximately 1.0 g of Avermectin (AVM) in 100 mL of acetonitrile (ACN).
- Add 100 mL of 0.5 M hydrochloric acid (HCl) to the solution.
- Allow the reaction to proceed for 24 hours.
- Neutralize the solution by adding 100 mL of 0.5 M sodium hydroxide (NaOH).
- Add an additional 100 mL of ACN.[1]

Protocol for Isolation and Purification:

- Subject the degraded sample to preparative High-Performance Liquid Chromatography (HPLC).
- Employ a gradient elution on an Ultimate AQ-C18 column (250 \times 70 mm, 10 μ m particle size) at room temperature.
- Use a mobile phase consisting of 10 mM ammonium acetate in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
- Set the flow rate to 200 mL/min with the following gradient: 0 min (55% B), 41 min (77% B),
 42 min (100% B), and 47 min (100% B).[1]

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is instrumental in determining the elemental composition and identifying characteristic fragmentation patterns.

Instrumentation and Conditions:

- Mass Spectrometer: Waters Xevo G2-XS QToF Mass Spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.0 kV.
- Sampling Cone Voltage: 40 V.



Source Temperature: 100 °C.

• Cone Gas Flow Rate: 50 L/h.

Desolvation Gas Flow Rate: 600 L/h at 350 °C.

Mass Range: 50 – 1200 Da.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete structural assignment of the molecule.

Instrumentation and Sample Preparation:

- Spectrometer: Bruker AVANCEIII 400 MHz NMR Spectrometer.
- Sample Preparation: Dissolve an appropriate amount of the purified Ivermectin B1a monosaccharide in deuterated dimethyl sulfoxide (DMSO-d6).[1]

Data Presentation and Interpretation Mass Spectrometry Data

High-resolution mass spectrometry of Ivermectin B1a monosaccharide reveals a protonated molecular ion ([M+H]+) at an m/z that corresponds to the molecular formula C41H62O11. A key diagnostic feature in the tandem mass spectrometry (MS/MS) analysis is the neutral loss of the remaining monosaccharide unit (oleandrose), which has a mass of 144 Da.[1] The fragmentation pattern of the aglycone portion of the monosaccharide is expected to be similar to that of the parent Ivermectin B1a.

Table 1: Key Mass Spectrometry Fragments for Ivermectin B1a Monosaccharide



Ion	m/z (calculated)	Description
[M+H]+	731.4365	Protonated molecular ion
[M+H - H ₂ O] ⁺	713.4259	Loss of water
[M+H - C5H10O3]+	617.3892	Loss of the oleandrose monosaccharide unit
Aglycone fragment	569.3477	Characteristic fragment of the aglycone
Spiroketal fragment	307.2	Fragment corresponding to the spiroketal moiety

Note: The m/z values are calculated based on the elemental composition and may vary slightly in experimental data.

Nuclear Magnetic Resonance (NMR) Data

The NMR spectra of Ivermectin B1a monosaccharide are largely similar to those of the parent Ivermectin B1a, with the notable exception of the signals corresponding to the second, terminal saccharide unit, which are absent.[1] Key changes are observed in the chemical shifts of the protons and carbons in the vicinity of the glycosidic linkage where the second sugar was attached.

Table 2: ¹H NMR Chemical Shifts and Coupling Constants for Ivermectin B1a Monosaccharide (Selected Signals)



Proton	Chemical Shift (δ, ppm)	Multiplicity	J (Hz)
H-1'	~4.7	d	~3.5
H-3'	~3.5	m	
H-4'	~3.1	m	_
H-5'	~3.8	m	_
H-6' (CH ₃)	~1.2	d	~6.0
OCH ₃	~3.4	s	

Note: These are approximate values based on typical spectra of ivermectin derivatives. The exact values would be obtained from the supplementary information of the cited literature.

Table 3: ¹³C NMR Chemical Shifts for Ivermectin B1a Monosaccharide (Selected Signals)

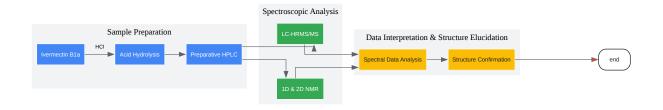
Carbon	Chemical Shift (δ, ppm)
C-1'	~98
C-3'	~78
C-4'	~70
C-5'	~68
C-6' (CH ₃)	~18
OCH ₃	~58

Note: These are approximate values based on typical spectra of ivermectin derivatives. The exact values would be obtained from the supplementary information of the cited literature.

Visualizations Experimental Workflow



The following diagram illustrates the general workflow for the elucidation of the chemical structure of Ivermectin B1a monosaccharide.

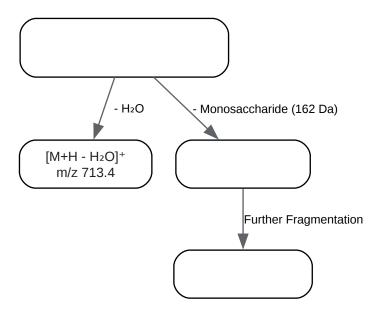


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Caption: Workflow for the structural elucidation of Ivermectin B1a monosaccharide.

Proposed Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a proposed fragmentation pathway for Ivermectin B1a monosaccharide under positive electrospray ionization tandem mass spectrometry (ESI-MS/MS).





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Caption: Proposed ESI-MS/MS fragmentation of Ivermectin B1a monosaccharide.

Conclusion

The chemical structure of Ivermectin B1a monosaccharide has been unequivocally determined through the synergistic application of high-resolution mass spectrometry and comprehensive NMR spectroscopy. The detailed experimental protocols and the resulting quantitative data presented in this guide provide a foundational resource for researchers in the fields of natural product chemistry, drug metabolism, and the development of novel antiparasitic agents. The characteristic mass spectral fragmentation and the specific NMR chemical shifts serve as reliable markers for the identification of this important ivermectin derivative in various analytical contexts.

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References

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